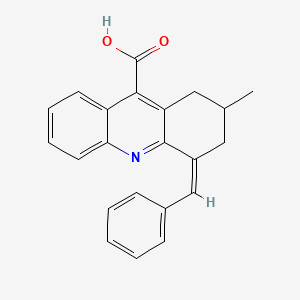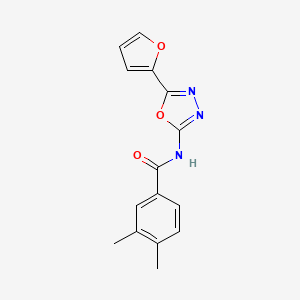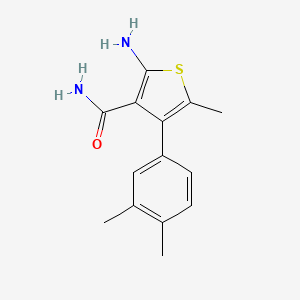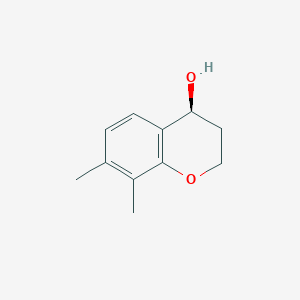
Ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate is a chemical compound with potential applications in scientific research. This compound is commonly referred to as "EMDP" and is a derivative of pyrrolidine. EMDP has been synthesized in a laboratory setting and has been the subject of scientific research due to its potential pharmacological effects.
作用機序
The mechanism of action of EMDP is not fully understood, but it is thought to involve modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of a variety of cellular processes. EMDP has been shown to bind to the sigma-1 receptor and modulate its activity, which can lead to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
EMDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that EMDP can modulate the activity of the sigma-1 receptor and alter cellular signaling pathways. In vivo studies have shown that EMDP can have effects on pain perception, cognition, and mood. Specifically, EMDP has been shown to have analgesic effects in animal models of pain, as well as anxiolytic and antidepressant effects in animal models of anxiety and depression.
実験室実験の利点と制限
EMDP has several advantages and limitations for use in laboratory experiments. One advantage is that it has a well-established synthesis method, which allows for consistent production of the compound. Additionally, EMDP has been shown to have specific effects on the sigma-1 receptor, which can be useful in studying the role of this protein in cellular processes. However, one limitation of EMDP is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on EMDP. One direction is to further investigate its mechanism of action and its effects on cellular signaling pathways. Additionally, EMDP could be investigated as a potential therapeutic agent for conditions such as chronic pain, anxiety, and depression. Finally, EMDP could be used as a tool to study the role of the sigma-1 receptor in cellular processes, which could have implications for the development of new therapies for a variety of conditions.
合成法
EMDP can be synthesized in a laboratory setting using a multi-step process. The first step involves the synthesis of 1-methyl-4-pyrazolecarboxylic acid, which is then coupled with ethyl 3-bromopropionate. The resulting product is then treated with sodium hydroxide to yield EMDP. This synthesis method has been well established in the scientific literature and has been used by researchers to produce EMDP for use in experiments.
科学的研究の応用
EMDP has been the subject of scientific research due to its potential pharmacological effects. Specifically, EMDP has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor has been implicated in the regulation of pain, cognition, and mood, among other processes. EMDP has been shown to modulate the activity of the sigma-1 receptor, which has led to its investigation as a potential therapeutic agent for a variety of conditions.
特性
IUPAC Name |
ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-16-11(15)10-6-12-5-9(10)8-4-13-14(2)7-8/h4,7,9-10,12H,3,5-6H2,1-2H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVORICMWVWFIJG-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2693550.png)




![N-cyclohexyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2693557.png)
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693559.png)

![(3-chlorophenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2693565.png)


![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2693570.png)

